molecular formula C8H17Cl3N4 B3015754 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride CAS No. 1909319-41-0

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride

Cat. No.: B3015754
CAS No.: 1909319-41-0
M. Wt: 275.6
InChI Key: VTEGJAXNXDKKQT-UHFFFAOYSA-N
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Description

1-[(1H-Pyrazol-4-yl)methyl]piperazine trihydrochloride is a heterocyclic compound comprising a piperazine core substituted with a pyrazole moiety via a methyl linker. The trihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications. Piperazine derivatives are widely studied for their pharmacological versatility, including antihistaminic, anti-inflammatory, and receptor-targeting properties .

Properties

IUPAC Name

1-(1H-pyrazol-4-ylmethyl)piperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N4.3ClH/c1-3-12(4-2-9-1)7-8-5-10-11-6-8;;;/h5-6,9H,1-4,7H2,(H,10,11);3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTEGJAXNXDKKQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)CC2=CNN=C2.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17Cl3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride typically involves the reaction of pyrazole derivatives with piperazine under controlled conditions. One common method includes the use of pyrazole-4-carboxaldehyde and piperazine in the presence of a suitable catalyst. The reaction is carried out in an organic solvent such as ethanol or methanol, followed by the addition of hydrochloric acid to form the trihydrochloride salt .

Industrial production methods often involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, including temperature control, solvent selection, and purification steps .

Chemical Reactions Analysis

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction temperatures (e.g., room temperature to reflux conditions). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. Additionally, it can interact with receptor proteins, modulating their signaling functions and influencing cellular responses .

Comparison with Similar Compounds

Pyrazole vs. Imidazole Substitutions

  • 1-[(1H-Imidazol-4-yl)methyl]piperazine trihydrochloride (CAS 2060029-67-4):
    • Replacing pyrazole with imidazole introduces an additional nitrogen atom in the heterocycle, altering electronic properties and hydrogen-bonding capacity.
    • Molecular Weight: 275.61 g/mol (vs. ~275–300 g/mol for pyrazole analogs).
    • Applications: Imidazole derivatives are often associated with antimicrobial and anticancer activities due to their enhanced interaction with metalloenzymes .

Substituent Variations on the Pyrazole Ring

  • 1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine hydrochloride (CAS 1951439-89-6): Methyl groups at positions 1 and 3 of the pyrazole increase steric bulk and lipophilicity. Molecular Weight: 230.74 g/mol (lower than the trihydrochloride form of the target compound).

Piperazine Core Modifications

  • 1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride (CAS 1621519-77-4):
    • Replacing the pyrazole-methyl group with a piperidine ring introduces conformational rigidity.
    • Applications: Piperidine-substituted piperazines are common in CNS-targeting drugs due to improved blood-brain barrier penetration .

Anti-Inflammatory Activity

  • Cyclizine derivatives (e.g., 1-benzhydryl-4-methyl-piperazine): Exhibit potent anti-inflammatory effects in rat paw edema models (ED₅₀: 12–25 mg/kg). Mechanistic Insight: H1-receptor antagonism and histamine-induced edema suppression . Comparison: The pyrazole-methyl substituent in the target compound may enhance selectivity for non-histamine targets (e.g., cytokine receptors).

Enzyme Inhibition

  • Teneligliptin intermediates (e.g., 1-[1-(5-cyanopyridin-2-yl)-3-methyl-1H-pyrazol-5-yl]piperazine): Act as DPP-4 inhibitors for diabetes therapy (IC₅₀: <10 nM). Structural Advantage: The cyanopyridinyl group enhances binding to the enzyme’s catalytic site .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility (HCl Salt) Key Applications Reference
1-[(1H-Pyrazol-4-yl)methyl]piperazine trihydrochloride C₈H₁₇Cl₃N₄ ~275–300* High (aqueous) Receptor modulation Inferred
1-[(1H-Imidazol-4-yl)methyl]piperazine trihydrochloride C₈H₁₇Cl₃N₄ 275.61 Moderate Antimicrobial research
1-((1,3-Dimethyl-1H-pyrazol-4-yl)methyl)piperazine HCl C₁₀H₁₉ClN₄ 230.74 Low (organic solvents) Metabolic studies
1-Methyl-4-(piperidin-4-yl)piperazine trihydrochloride C₁₀H₂₃Cl₃N₃ 298.67 High CNS drug development

Biological Activity

1-[(1H-pyrazol-4-yl)methyl]piperazine trihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential neuropharmacological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core substituted with a pyrazole moiety. Its chemical structure can be represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC8H13Cl3N4
Molecular Weight257.57 g/mol
CAS Number1909319-41-0

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Research indicates that compounds in this class may modulate the serotonergic system, particularly through interactions with the 5-HT1A receptor, which is crucial for anxiolytic and antidepressant effects .

Anxiolytic and Antidepressant Activity

Studies have demonstrated that derivatives of piperazine, including this compound, exhibit significant anxiolytic and antidepressant-like activities. For instance, a related compound was shown to increase the time spent in the open arms of an elevated plus maze, indicating reduced anxiety levels in animal models .

Table: Summary of Pharmacological Studies

Study ReferenceCompound TestedMethodologyKey Findings
LQFM192 (similar)Behavioral tests on miceAnxiolytic activity mediated by serotonergic pathways
LQFM104 (similar)Open field test, elevated plus mazeIncreased center time; reduced immobility in FST

Case Studies

Several studies have focused on the biological evaluation of piperazine derivatives similar to this compound. For example:

  • LQFM192 : This compound exhibited anxiolytic-like effects through the modulation of the serotonergic system and benzodiazepine sites on GABAA receptors. The results indicated that the anxiolytic activity was blocked by specific receptor antagonists, confirming the involvement of these pathways .
  • LQFM104 : In another study, this derivative demonstrated both antidepressant and anxiolytic properties in behavioral tests. The effects were also linked to serotonergic pathways, highlighting the potential therapeutic applications of pyrazole-substituted piperazines .

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